molecular formula C13H21FO B145450 Cyclohexyl(1-fluorocyclohexyl)methanone CAS No. 130485-82-4

Cyclohexyl(1-fluorocyclohexyl)methanone

Cat. No.: B145450
CAS No.: 130485-82-4
M. Wt: 212.3 g/mol
InChI Key: FWXYPHJIJDPWLT-UHFFFAOYSA-N
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Description

Cyclohexyl(1-fluorocyclohexyl)methanone is a fluorinated cyclohexyl ketone derivative characterized by a cyclohexyl group attached to a methanone core, with a fluorine substituent at the 1-position of the second cyclohexyl ring. While direct experimental data for this specific compound are absent in the reviewed literature, its structural analogs provide critical insights into its likely physicochemical and synthetic properties. Fluorinated cyclohexyl ketones are of interest in medicinal chemistry and materials science due to fluorine’s electronegativity, which enhances metabolic stability and modulates lipophilicity .

Properties

CAS No.

130485-82-4

Molecular Formula

C13H21FO

Molecular Weight

212.3 g/mol

IUPAC Name

cyclohexyl-(1-fluorocyclohexyl)methanone

InChI

InChI=1S/C13H21FO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h11H,1-10H2

InChI Key

FWXYPHJIJDPWLT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)C2(CCCCC2)F

Canonical SMILES

C1CCC(CC1)C(=O)C2(CCCCC2)F

Synonyms

Methanone, cyclohexyl(1-fluorocyclohexyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Fluorine substitution significantly alters molecular properties compared to non-fluorinated analogs:

  • Cyclohexyl(phenyl)methanone (C₁₃H₁₆O): This compound lacks fluorine but shares the cyclohexyl-methanone backbone. Its molecular weight (188.26 g/mol) and polarity are lower than the fluorinated analog (C₁₃H₁₇FO, theoretical MW: 208.27 g/mol). The fluorine atom increases polarity and may influence solubility in non-polar solvents .
  • Cyclohexyl(3-chlorophenyl)methanone: Chlorine substitution increases molecular weight (222.72 g/mol) and introduces distinct electronic effects.
  • Cyclohexyl(1-phenylcyclopropyl)methanone: The cyclopropyl group introduces ring strain, contrasting with the fluorocyclohexyl group’s conformational flexibility. This strain affects reactivity, as seen in its synthesis yield (65%) compared to simpler cyclohexanone derivatives (91% yield for cyclohexanone in ) .

Physicochemical Properties

Compound Molecular Formula TLC Rf (Solvent System) Key ¹H-NMR Shifts (CDCl₃) Reference
Cyclohexanone C₆H₁₀O 0.45 (Et₂O/hexanes 1:2) δ 1.64–1.87 (m), 2.28–2.32 (m)
1-Cyclohexenylethanone C₈H₁₂O 0.53 (Et₂O/hexanes 1:2) δ 2.25 (s, 3H), 6.85–6.88 (m)
Cyclohexyl(phenyl)methanone C₁₃H₁₆O N/A δ 12.8 (C=O), 7.2–7.8 (Ar-H)

For Cyclohexyl(1-fluorocyclohexyl)methanone, the fluorine atom would deshield adjacent protons, likely producing distinct ¹⁹F NMR signals and downfield shifts in ¹H-NMR (e.g., δ 4.5–5.5 for fluorinated cyclohexyl protons) .

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